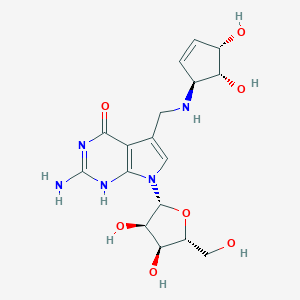
Queuosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Queuosine is a nucleoside found in tRNA that has an additional cyclopentenyl ring added via an NH group to the methyl group of 7-methyl-7-deazaguanosine. The cyclopentenyl ring may carry other substituents.
A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.
科学研究应用
Introduction to Queuosine
This compound (Q) is a hypermodified guanosine nucleoside found in the wobble position of certain transfer RNAs (tRNAs) in both prokaryotes and eukaryotes. Its structure consists of a 7-deaza-guanine core linked to an amino-methyl side chain and a cyclopentanediol moiety. This modification plays a crucial role in the regulation of protein translation, influencing translational efficiency and fidelity, particularly at codons decoding the amino acids tyrosine (Tyr), histidine (His), asparagine (Asn), and aspartate (Asp) .
Biological Functions
This compound modification is essential for various biological processes:
- Translation Efficiency : Q-modification enhances the decoding speed and accuracy of tRNAs, particularly those that read codons ending in uridine (U) . This modulation is vital for maintaining proteome integrity and cellular homeostasis.
- Nutritional Regulation : The levels of this compound-modified tRNAs are influenced by dietary intake, particularly from gut microbiota. This connection underscores the role of nutrition in regulating protein synthesis through tRNA modifications .
- Stress Responses : Research indicates that this compound plays a role in cellular responses to oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases .
Clinical Implications
This compound's involvement in various health conditions has attracted research interest:
- Cancer Research : Studies have shown that this compound levels can influence cancer cell metabolism and growth, suggesting potential therapeutic targets .
- Neurodegenerative Diseases : The modification's role in brain health and its connection to oxidative stress responses highlight its potential as a biomarker or therapeutic target for neurodegenerative disorders .
Microbial Interactions
This compound is synthesized from queuine, which is sourced from gut bacteria. This relationship emphasizes the importance of the microbiome in regulating host protein synthesis:
- Gut Microbiome Influence : The availability of queuine from gut bacteria directly affects the levels of this compound-modified tRNAs, linking microbial health to host proteostasis .
Biotechnological Applications
Recent advances have explored the potential use of this compound in synthetic biology:
- Orthogonal Translation Systems : this compound-deficient strains of E. coli have been utilized to develop orthogonal translation systems that can improve sense codon reassignment, enhancing the efficiency of synthetic biology applications .
Case Study 1: Nutritional Control of Protein Translation
A study demonstrated that this compound levels are nutritionally regulated, promoting Dnmt2-mediated methylation of tRNA Asp and controlling translational speed. Depletion of queuine led to unfolded proteins and endoplasmic reticulum stress in human cell lines, showcasing the critical role of this compound in maintaining cellular function under varying nutritional conditions .
Case Study 2: this compound's Role in Cancer Metabolism
Research indicated that this compound modification affects cancer cell metabolism by modulating translational efficiency. In particular, high levels of Q-tRNA were associated with increased resistance to metabolic stressors, suggesting a protective role against cancer progression .
属性
CAS 编号 |
57072-36-3 |
|---|---|
分子式 |
C17H23N5O7 |
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |
InChI 键 |
QQXQGKSPIMGUIZ-AEZJAUAXSA-N |
SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |
手性 SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
规范 SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
同义词 |
2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















